![molecular formula C19H28N2O3 B3276224 Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 637039-00-0](/img/structure/B3276224.png)
Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Overview
Description
Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group, benzyl moiety, and the diazaspiro framework makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a diverse range of transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, the compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[45]decane-9-carboxylate can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Uniqueness: Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[45]decane-9-carboxylate stands out due to its benzyl group, which adds an additional layer of complexity and functionality compared to its similar counterparts
Biological Activity
Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which integrates both nitrogen and oxygen atoms within its ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N₂O₃
- CAS Number : 637039-00-0
- IUPAC Name : this compound
The presence of the tert-butyl group and the benzyl moiety enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate several biochemical pathways, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can have therapeutic implications in conditions such as cancer or metabolic disorders.
- Receptor Modulation : By binding to certain receptors, it may influence signaling pathways that regulate cell proliferation and apoptosis.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antitumor Activity : Research has indicated that derivatives of diazaspiro compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some studies have suggested that compounds with similar structures possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro, showing varying degrees of effectiveness against different cell lines.
Case Study 1: Antitumor Effects
In a study published in a peer-reviewed journal, researchers explored the antitumor effects of diazaspiro compounds on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM, with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₁₂H₁₉N₂O₃ | Antitumor, Antimicrobial |
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | C₁₂H₂₂N₂O₃ | Moderate Antitumor |
Tert-butyl 1-benzyl-6-oxa-4,8-diazaspiro[4.5]decane | C₁₂H₁₉N₂O₃ | Antimicrobial |
This table illustrates that while all compounds exhibit some degree of biological activity, this compound stands out due to its pronounced antitumor and antimicrobial effects.
Properties
IUPAC Name |
tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-11-12-23-19(15-21)9-10-20(14-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAZXAWHECURTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133915 | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637039-00-0 | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637039-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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